Lypressin

説明

LYPRESSIN is a Protein drug with a maximum clinical trial phase of IV that was first approved in 1982.

The porcine antidiuretic hormone (VASOPRESSINS). It is a cyclic nonapeptide that differs from ARG-VASOPRESSIN by one amino acid, containing a LYSINE at residue 8 instead of an ARGININE. Lys-vasopressin is used to treat DIABETES INSIPIDUS or to improve vasomotor tone and BLOOD PRESSURE.

See also: Terlipressin (narrower); Fethis compound (narrower); Ornipressin (related).

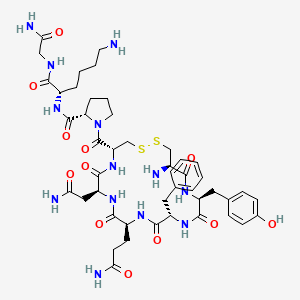

Structure

2D Structure

特性

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFIDCADFRDPIO-DZCXQCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N13O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048575 | |

| Record name | Lypressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1056.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-57-7 | |

| Record name | Lypressin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lypressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lypressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lypressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lypressin's Mechanism of Action in Renal Tubules: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lypressin, a synthetic analogue of the natural hormone 8-lysine-vasopressin, exerts its primary physiological effects within the renal tubules by interacting with specific vasopressin receptors. Its action is critical in the regulation of water homeostasis, primarily through its potent antidiuretic effects. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action in the kidney, focusing on its differential engagement with V1a and V2 vasopressin receptors. We will dissect the distinct signaling cascades initiated by these interactions, detail the downstream cellular events, present relevant quantitative data, and outline key experimental methodologies used to elucidate these pathways.

Introduction to this compound and Renal Vasopressin Receptors

This compound is an oligopeptide, structurally similar to arginine vasopressin (AVP), the primary endogenous antidiuretic hormone in humans.[1] Its principal role in renal physiology is to enhance water reabsorption in the collecting ducts, thereby concentrating urine and reducing water loss. This action is mediated through its binding to two subtypes of G protein-coupled receptors (GPCRs) on renal tubule cells: the V1a receptor (V1aR) and the V2 receptor (V2R).[2] While both receptors are targets for this compound, they are coupled to different G proteins and initiate distinct intracellular signaling pathways, leading to varied physiological outcomes.[3][4]

-

V2 Receptors (V2R): Primarily located on the basolateral membrane of the principal cells of the renal collecting ducts and connecting tubules.[5][6] These receptors are the main mediators of the antidiuretic response.[7]

-

V1a Receptors (V1aR): Found in the renal vasculature (causing vasoconstriction),[8] and on the basolateral membrane of type A intercalated cells in the collecting duct, where they are implicated in urinary acidification.[9]

The V2 Receptor-Mediated Antidiuretic Pathway

The hallmark antidiuretic effect of this compound is mediated by the V2 receptor signaling cascade in the principal cells of the collecting duct.[10] This pathway culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, dramatically increasing water permeability.

V2R Signaling Cascade

Binding of this compound to the V2R activates the associated heterotrimeric Gs protein.[6] This activation initiates a well-defined signaling cascade:

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[3][6]

-

cAMP Accumulation: The resulting increase in intracellular cAMP concentration serves as a crucial second messenger.[11][12]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate various downstream target proteins.[13]

Aquaporin-2 Translocation and Function

The primary target of activated PKA in this pathway is the AQP2 protein.[14] PKA phosphorylates AQP2, which is stored within intracellular vesicles.[6] This phosphorylation is a critical signal that promotes the trafficking and exocytic insertion of these AQP2-laden vesicles into the apical (luminal) plasma membrane.[14][15] The increased density of AQP2 channels in the apical membrane allows water to move rapidly from the tubular fluid into the cell, down its osmotic gradient, which is the essence of the antidiuretic effect.[12] Water then exits the cell across the basolateral membrane via constitutively expressed AQP3 and AQP4 channels.[12]

The V1a Receptor-Mediated Pathway

This compound also binds to V1a receptors, which are coupled to the Gq/11 protein and mediate different physiological responses in the kidney.[4][8] Studies have shown that this compound and its metabolite, lysine-vasopressin (LVP), have a higher binding affinity for V1a receptors than for V2 receptors.[16]

V1aR Signaling Cascade

Activation of the V1aR by this compound initiates the phospholipase C pathway:[4]

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates PLC.[17]

-

PIP2 Hydrolysis: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18]

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3, being soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[19]

-

DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[18][19]

-

Physiological Effects of V1aR Activation

In the kidney, V1aR activation by this compound leads to several effects:

-

Renal Vasoconstriction: V1a receptors on vascular smooth muscle cells of the efferent arterioles mediate vasoconstriction.[20][21] This can lead to an increase in renal vascular resistance and a decrease in renal blood flow, particularly at higher, pressor doses.[20][22]

-

Modulation of Antidiuresis: Some studies suggest V1aR activation can induce the formation of prostaglandins, which may in turn reduce V2-dependent cAMP accumulation, thereby acting as a negative feedback mechanism to limit the antidiuretic effect.[10]

-

Urinary Acidification: V1aRs are present on type A intercalated cells of the collecting duct.[9] Their stimulation promotes the activity of vacuolar H+-ATPase, leading to luminal H+ secretion and urinary acidification.[9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound (LVP) and related compounds with vasopressin receptors and their physiological effects.

Table 1: Receptor Binding Affinities Data from competitive binding assays using Chinese hamster ovary cells expressing human V1 and V2 receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Arginine Vasopressin (AVP) | V1 | 0.47 ± 0.05 |

| V2 | 0.50 ± 0.05 | |

| This compound (LVP) | V1 | 2.6 ± 0.2 |

| V2 | 16.0 ± 1.0 | |

| Terlipressin | V1 | 71.0 ± 6.0 |

| V2 | 420.0 ± 30.0 | |

| (Source: Derived from data presented in[16]) |

Table 2: Dose-Response Effects of this compound on Renal Function in Conscious Rats Data represents changes from baseline.

| This compound Dose (pmol h⁻¹ 100g⁻¹) | Effect on Mean Arterial Pressure | Effect on Inulin Clearance (GFR) | Effect on Urine Flow |

| 2.5 (Non-pressor) | No significant change | Unchanged | Maximally antidiuretic |

| 10 (Pressor) | Dose-dependent increase | Dose-dependent decrease | Antidiuretic |

| 30 (Pressor) | Dose-dependent increase | Decreased from 3.23 to 1.60 ml/min | Antidiuretic |

| (Source: Derived from data presented in[22]) |

Key Experimental Protocols

The mechanisms described above have been elucidated through a variety of experimental techniques. Below are outlines of key methodologies.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Kd or Ki) of this compound for V1a and V2 receptors.

-

Methodology:

-

Cell Culture: Use of cell lines (e.g., CHO, MDCK) stably transfected to express high levels of human V1a or V2 receptors.[5][16]

-

Membrane Preparation: Cells are harvested and homogenized to prepare crude membrane fractions containing the receptors.

-

Competitive Binding: Membrane preparations are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]AVP) and increasing concentrations of unlabeled this compound.

-

Separation & Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters (representing bound ligand) is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.[16]

-

Measurement of Second Messengers (cAMP and Intracellular Ca²⁺)

-

Objective: To quantify the intracellular signaling response to this compound stimulation.

-

Methodology for cAMP:

-

Cell Stimulation: Cultured renal collecting duct cells (e.g., IMCD-3) are treated with this compound for a defined period.[13]

-

Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular contents.

-

Quantification: cAMP levels in the lysate are measured using competitive immunoassays, such as ELISA or radioimmunoassay (RIA).[23]

-

-

Methodology for Intracellular Ca²⁺:

-

Cell Loading: Cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4).

-

Stimulation & Measurement: this compound is added to the cells, and changes in intracellular Ca²⁺ concentration are monitored in real-time by measuring the fluorescence intensity using a fluorometer or fluorescence microscope.[24][25]

-

AQP2 Translocation Assays

-

Objective: To visualize and quantify the movement of AQP2 to the apical plasma membrane.

-

Methodology (Cell Surface Biotinylation):

-

Cell Culture: Polarized epithelial cells (e.g., MDCK, IMCD-3) expressing AQP2 are grown on permeable filter supports.[13][26]

-

Stimulation: Cells are treated with this compound or a V2-specific agonist (e.g., dDAVP) to induce AQP2 translocation.[13]

-

Biotinylation: A membrane-impermeable biotinylation reagent is added to the apical surface to label all surface-exposed proteins.

-

Lysis & Pulldown: Cells are lysed, and biotinylated proteins are captured from the lysate using streptavidin-coated beads.

-

Immunoblotting: The captured proteins are separated by SDS-PAGE and immunoblotted using an anti-AQP2 antibody to quantify the amount of AQP2 present at the apical surface.[13][26]

-

Conclusion

The mechanism of action of this compound in the renal tubules is a dual process, governed by its interaction with V1a and V2 receptors. The predominant antidiuretic effect is driven by the V2 receptor-cAMP-PKA pathway, which controls water permeability via the regulated trafficking of AQP2 channels. Concurrently, this compound's engagement with V1a receptors initiates a distinct Ca²⁺-mediated signaling cascade, influencing renal hemodynamics and acid-base balance. A thorough understanding of these divergent pathways is essential for drug development professionals aiming to design novel therapeutics with selective actions on water balance and renal function. The experimental protocols outlined herein represent the foundational tools for further investigation into the nuanced pharmacology of vasopressin analogues.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 3. Vasopressin actions in the kidney renin angiotensin system and its role in hypertension and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 5. Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The physiological and pathophysiological functions of renal and extrarenal vasopressin V2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Renal vasoconstriction by vasopressin V1a receptors is modulated by nitric oxide, prostanoids, and superoxide but not the ADP ribosyl cyclase CD38 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vasopressin Increases Urinary Acidification via V1a Receptors in Collecting Duct Intercalated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antidiuretic action of vasopressin: quantitative aspects and interaction between V1a and V2 receptor-mediated effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyclic Adenosine Monophosphate Signaling in Chronic Kidney Disease: Molecular Targets and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms regulating aquaporin-2 in kidney collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redistribution of aquaporin-2 water channels induced by vasopressin in rat kidney inner medullary collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. The effect of vasopressin on renal blood flow and its distribution in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of vasopressin on renal blood flow and its distribution in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Increased renal responsiveness to vasopressin and enhanced V2 receptor signaling in RGS2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Different cellular mechanisms of vasopressin receptor V1 and V2 subtype in vasopressin-induced adenosine 3', 5'-monophosphate formation in an immortalized renal tubule cell line, TKC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Regulation of aquaporin-2 trafficking by vasopressin in the renal collecting duct. Roles of ryanodine-sensitive Ca2+ stores and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

Lypressin Structure-Activity Relationship: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lypressin, a synthetic analogue of the endogenous hormone vasopressin, serves as a critical tool in both therapeutic applications and pharmacological research.[1][2] Structurally, it is a nonapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, distinguished from arginine vasopressin (AVP) by the substitution of lysine for arginine at position 8.[3][4] This modification, while seemingly minor, influences its binding affinity and selectivity for the vasopressin V1a and V2 receptors, thereby modulating its vasopressor and antidiuretic activities.[1][5] Understanding the nuanced structure-activity relationships (SAR) of this compound is paramount for the rational design of novel analogues with tailored pharmacological profiles, offering the potential for enhanced therapeutic efficacy and reduced side effects in conditions such as diabetes insipidus and vasodilatory shock.[2][6] This guide provides an in-depth analysis of this compound SAR, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

This compound Structure-Activity Relationship: Quantitative Data

The biological activity of this compound analogues is profoundly influenced by amino acid substitutions throughout the peptide sequence. The following tables summarize key quantitative data from various studies, highlighting the impact of these modifications on receptor binding and functional activity.

| Analogue | Modification | V1a Receptor Binding Affinity (Ki, nM) | V2 Receptor Binding Affinity (Ki, nM) | Pressor Activity (U/mg) | Antidiuretic Activity (U/mg) | Reference |

| This compound (LVP) | Lys8 | 1.8 | 10 | ~130 | ~130 | [2][7] |

| Arginine Vasopressin (AVP) | Arg8 | 0.8 | 0.85 | - | - | [7] |

| Terlipressin | Gly-Gly-Gly-[Lys8] | 1100 | 6900 | - | - | [7] |

| [DiHPhe3]LVP | Dihydrophenylalanine at position 3 | - | - | 129-132 | 125-130 | [2] |

| Fethis compound | Phe2 | Greater V1a selectivity | Lower V2 affinity | Potent vasoconstrictor | Reduced antidiuretic effect | [6][8] |

| [Mpa1,Tyr(Et)2]-LVP | Deamino at pos. 1, O-ethyltyrosine at pos. 2 | - | - | 0.5-3.0 | 0.5-2.0 (antagonist activity observed) | [9] |

Experimental Protocols

A thorough understanding of the experimental methodologies used to derive SAR data is crucial for its interpretation and for the design of future studies.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of this compound analogues for V1a and V2 receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.

-

Principle: A radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) competes with the unlabeled test compound (this compound analogue) for binding to receptors present in cell membranes.[10] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the Ki value.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human V1a or V2 vasopressin receptor (e.g., HEK293, CHO cells).[1][11][12]

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled this compound analogue are incubated with the prepared cell membranes in a suitable buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

-

In Vivo Bioassays

In vivo assays are essential for evaluating the physiological effects of this compound analogues.

-

Objective: To quantify the vasoconstrictor effect of a this compound analogue.

-

Methodology:

-

Animal Model: Typically performed in anesthetized rats.

-

Instrumentation: A catheter is inserted into an artery (e.g., carotid artery) to monitor blood pressure continuously. Another catheter is placed in a vein (e.g., femoral vein) for intravenous administration of the test compounds.

-

Procedure: Graded doses of the this compound analogue are administered intravenously, and the resulting increase in mean arterial blood pressure is recorded.

-

Data Analysis: The pressor activity is typically expressed in USP units per milligram by comparing the response to a standard preparation of vasopressin.

-

-

Objective: To determine the antidiuretic potency of a this compound analogue.

-

Methodology:

-

Animal Model: Water-loaded, conscious rats are commonly used.

-

Procedure: After oral water loading to induce diuresis, the this compound analogue is administered (e.g., subcutaneously or intravenously). Urine output is then collected and measured at regular intervals.

-

Data Analysis: The antidiuretic activity is determined by the degree and duration of the reduction in urine flow compared to a control group. The activity is often expressed in USP units per milligram relative to a vasopressin standard.

-

Signaling Pathways and Logical Relationships

This compound exerts its effects by activating two distinct G-protein coupled receptors (GPCRs), each coupled to a different signaling cascade.

V1a Receptor Signaling

Activation of the V1a receptor, predominantly found on vascular smooth muscle cells, leads to a vasopressor response. The signaling pathway is as follows:

-

Ligand Binding: this compound binds to the V1a receptor.

-

G-Protein Activation: The receptor activates the Gq/11 protein.

-

PLC Activation: Gq/11 activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Cellular Response: The increase in intracellular Ca2+ leads to smooth muscle contraction and vasoconstriction.[6][13]

V2 Receptor Signaling

The V2 receptor is primarily located on the basolateral membrane of the renal collecting duct principal cells and mediates the antidiuretic response.

-

Ligand Binding: this compound binds to the V2 receptor.

-

G-Protein Activation: The receptor activates the Gs protein.

-

Adenylyl Cyclase Activation: Gs activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP activates protein kinase A (PKA).

-

Aquaporin-2 Translocation: PKA phosphorylation promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.

-

Cellular Response: The increased number of AQP2 channels enhances water reabsorption from the urine back into the bloodstream, resulting in an antidiuretic effect.[13]

Structure-Activity Relationship Logic

The following diagram illustrates the key structural determinants that influence the selectivity of this compound analogues for V1a versus V2 receptors, based on the available data.

Conclusion

The structure-activity relationship of this compound is a complex interplay of individual amino acid contributions that collectively determine its pharmacological profile. A systematic approach to modifying the this compound scaffold, guided by the quantitative data and experimental protocols outlined in this guide, will continue to be a fruitful strategy for the development of novel vasopressin receptor modulators. The elucidation of these relationships not only advances our fundamental understanding of peptide-receptor interactions but also paves the way for the creation of next-generation therapeutics with improved selectivity and clinical utility.

References

- 1. criver.com [criver.com]

- 2. [3-(1,4-Cyclohexadienyl)-L-alanine,8-lysine]vasopressin: synthesis and some pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. mdpi.com [mdpi.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Synthesis of O-alkylated lysine-vasopressins, inhibitors of the antidiuretic response to lysine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arginine Vasopressin Receptor 1A stable expressing HEK293 Cell Line – Cells Online [cells-online.com]

- 12. innoprot.com [innoprot.com]

- 13. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]

The Shifting Sands of Memory: A Historical and Technical Guide to Lypressin's Cognitive Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest to understand and enhance human memory has led researchers down numerous pharmacological avenues. Among the more intriguing historical candidates is Lypressin, a synthetic analogue of the neurohypophysial hormone vasopressin. For a period, vasopressin and its analogues were the subject of intense investigation for their potential nootropic effects, with early studies in both animal models and humans suggesting a role in memory consolidation and retrieval. This technical guide provides an in-depth historical research perspective on this compound and its relationship with memory, focusing on the core experimental evidence, underlying biological mechanisms, and the evolution of scientific thought on its efficacy.

Historical Context and Key Findings

Initial enthusiasm for vasopressin's role in memory emerged from animal studies in the 1970s and 1980s. These studies suggested that vasopressin played a crucial role in memory processes. However, the translation of these findings to human subjects has been fraught with inconsistent results. While some studies reported modest improvements in specific memory domains, others, particularly in populations with cognitive impairments like Alzheimer's disease, found no significant benefits compared to placebo.

The research landscape for this compound and memory can be broadly categorized into preclinical animal studies and clinical human trials. Animal studies often demonstrated enhanced memory consolidation and retrieval in tasks such as brightness discrimination and radial arm mazes. Human studies, however, yielded a more complex picture. Some investigations suggested benefits in short-term recall and a reduction in alcohol-induced amnesia, while others failed to show a significant impact on learning and memory, particularly in long-term studies or in patients with pre-existing cognitive deficits.[1][2][3][4][5]

A critical aspect that emerged from this body of research is the potential influence of the timing of administration (pre- vs. post-learning) and the cognitive status of the subjects on the observed effects of this compound and other vasopressins.

Quantitative Data from Historical Studies

The following tables summarize the quantitative data extracted from key historical studies. It is important to note that accessing the full quantitative outcomes (including mean scores, standard deviations, and p-values) from some older publications is challenging. The tables below represent the most detailed information available from the reviewed literature.

| Study (Year) | Subject | N (this compound/Control) | This compound Dosage | Duration | Memory Test(s) | Key Quantitative Findings |

| Durso et al. (1982)[2] | Alzheimer's Patients | 7/7 | 16 IU/day (intranasal) | 10 days | Tests of learning, memory, and perception | No significant difference in learning, memory, or perception between groups. Significant improvement in reaction time for the this compound group (specific data not available in abstract). |

| Guard et al. (1986)[6] | Healthy Volunteers | 10/20 | 23 IU/day (intranasal, in 3 divided doses) | 15 days | Verbal span, verbal retention, visual retention, visual learning, verbal learning | No significant change in memory test scores between the this compound and placebo groups. |

| Study (Year) | Subject | N | Vasopressin Analogue & Dosage | Memory Test | Key Quantitative Findings |

| Buresová & Skopková (1980)[3] | Rats | 16 | desgly-NH2-VP, AVP, dAVP, dDAVP (3.0 µg/kg) | 12-arm radial maze | No change in the incidence of errors in the second series of choices (2.0 errors under control conditions). dDAVP deteriorated performance to the chance level of 3 errors. |

| Dietrich & Allen (1997)[1][7] | Rats | Not Specified | AVP4-9 (s.c. injection) | Eight-arm radial maze | AVP4-9 enhanced radial arm maze performance, indicating improved working and reference memory. Specific performance metrics not available in abstract. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are outlines of the experimental protocols used in key historical studies on this compound and memory.

Human Intranasal Administration Protocol (General Outline)

This protocol is a composite based on descriptions from various human studies involving intranasal administration of vasopressin analogues.

-

Subject Recruitment: Participants were typically recruited based on specific criteria (e.g., healthy volunteers, patients with Alzheimer's disease). Informed consent was obtained from all participants.

-

Baseline Assessment: Prior to the intervention, baseline cognitive functions, including various memory domains, were assessed using a battery of standardized neuropsychological tests.

-

Randomization: In controlled trials, participants were randomly assigned to receive either this compound or a placebo. The studies were often double-blinded, meaning neither the participants nor the researchers knew who was receiving the active treatment.

-

Drug Administration: this compound was administered intranasally, typically in divided doses throughout the day. The dosage and duration of treatment varied across studies.

-

Cognitive Monitoring: Memory and other cognitive functions were assessed at regular intervals during the treatment period and often after a washout period.

-

Data Analysis: Statistical analyses were performed to compare the changes in cognitive performance between the this compound and placebo groups.

Animal Study Protocol: Radial Arm Maze (General Outline)

This protocol is based on studies investigating the effects of vasopressin analogues on spatial memory in rats.

-

Animal Subjects: Typically, male rats were used. They were housed individually and maintained on a regular light-dark cycle with ad libitum access to food and water, except during testing.

-

Apparatus: An eight-arm radial maze was used. This apparatus consists of a central platform with eight arms radiating outwards. Food rewards were placed at the end of some or all of the arms.

-

Habituation: Prior to the experiment, rats were habituated to the maze to reduce novelty-induced stress.

-

Training/Testing:

-

Working Memory Task: All arms were baited with a food reward. The rat was placed on the central platform and allowed to explore the maze and retrieve the rewards. An error was recorded if the rat re-entered an arm it had already visited.

-

Reference Memory Task: Only a subset of the arms was consistently baited. The rat had to learn which arms contained the reward. An error was recorded if the rat entered an unbaited arm.

-

-

Drug Administration: The vasopressin analogue or saline (control) was administered, typically via subcutaneous injection, at a specified time before the maze trial.

-

Data Collection: The number of errors and the time taken to complete the task were recorded.

-

Data Analysis: The performance of the drug-treated group was compared to the control group using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Vasopressin V1a Receptor Signaling Pathway in Memory

This compound, as a vasopressin analogue, is believed to exert its effects on memory primarily through the vasopressin V1a receptor (V1aR), which is prevalent in brain regions crucial for memory, such as the hippocampus. The binding of this compound to the V1aR initiates a signaling cascade that is thought to modulate synaptic plasticity, a cellular mechanism underlying learning and memory.

V1a Receptor Signaling Pathway in Memory Modulation.

Experimental Workflow for a Human Intranasal this compound Trial

The following diagram illustrates a typical workflow for a clinical trial investigating the effects of intranasally administered this compound on memory in human subjects.

Clinical Trial Workflow for Intranasal this compound.

Conclusion and Future Directions

The historical research on this compound and memory provides a compelling case study in the challenges of translating preclinical findings to clinical applications. While early animal studies were promising, the effects in humans have been inconsistent and generally modest. The lack of robust, replicable findings has led to a decline in research in this specific area.

However, the early work on vasopressin and its analogues has contributed to our broader understanding of the neurobiology of memory and the complex interplay of neuropeptides in cognitive function. The signaling pathways elucidated through this research continue to be relevant in the study of other neuromodulators.

For drug development professionals, the story of this compound serves as a valuable lesson in the importance of rigorous, well-controlled clinical trials and the need to carefully consider factors such as patient populations, dosing regimens, and sensitive outcome measures. Future research into neuropeptide-based cognitive enhancers may benefit from more targeted approaches, perhaps focusing on specific subtypes of memory or patient populations with clearly defined neurochemical deficits. The historical data, while not providing a clear path to a "memory drug," offers a rich foundation of knowledge for the next generation of cognitive neuroscience research.

References

- 1. Vasopressin and memory. I. The vasopressin analogue AVP4-9 enhances working memory as well as reference memory in the radial arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysine vasopressin in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasopressin analogues and spatial short-term memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of vasopressin on human memory functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Post-trial administration of vasopressin in humans does not enhance memory formation (vasopressin and memory consolidation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Vasopressin and memory. II. Lesions to the hippocampus block the memory enhancing effects of AVP4-9 in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Lypressin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lypressin, also known as lysine vasopressin (LVP), is the porcine analogue of the mammalian antidiuretic hormone, vasopressin. It is a cyclic nonapeptide that plays a crucial role in regulating water homeostasis and vascular tone.[1][2][3] Structurally, it differs from arginine vasopressin (AVP), the form found in most mammals including humans, by the substitution of a lysine residue for arginine at position 8.[1][2][4] This subtle change has implications for its biological activity and therapeutic applications. This technical guide provides a comprehensive overview of the seminal work leading to the discovery and structural elucidation of this compound, detailed methodologies for its chemical synthesis, and the key experimental protocols used for its biological characterization.

Discovery and Structural Elucidation

The discovery and synthesis of the posterior pituitary hormones, oxytocin and vasopressin, represent a landmark achievement in biochemistry, for which American biochemist Vincent du Vigneaud was awarded the Nobel Prize in Chemistry in 1955.[4][5][6] His work, which began in the 1930s and culminated in the first synthesis of a polypeptide hormone in the early 1950s, laid the foundation for understanding the structure-activity relationships of peptide hormones.[4][5][7]

During his investigations, du Vigneaud's group discovered that vasopressin isolated from porcine sources differed from that of bovine sources.[4] While bovine vasopressin contained arginine, the porcine version contained lysine at the eighth amino acid position.[4]

Isolation and Purification

-

Extraction: Homogenization of pituitary gland tissue in acidic solutions to extract the peptides.

-

Fractionation: Precipitation with salts (e.g., ammonium sulfate) and organic solvents to separate proteins and peptides based on their solubility.

-

Chromatography: Further purification using techniques like partition chromatography and electrophoresis, which were state-of-the-art at the time.[4] Modern methods would employ techniques like high-performance liquid chromatography (HPLC) for much higher resolution and purity.[8][9]

Structural Elucidation

The determination of this compound's primary structure was a meticulous process involving:

-

Amino Acid Analysis: Complete hydrolysis of the purified peptide followed by chromatographic separation and quantitative analysis of the constituent amino acids.[4]

-

Sequencing: Using techniques available at the time, such as Edman degradation, to determine the sequence of amino acids.

-

Disulfide Bridge Determination: The presence of a disulfide bond between two cysteine residues, forming the cyclic structure, was a key finding of du Vigneaud's work on both oxytocin and vasopressin.[5]

The elucidated amino acid sequence of this compound is: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ , with a disulfide bridge between the cysteine residues at positions 1 and 6.[10]

Chemical Synthesis of this compound

The ability to chemically synthesize this compound and its analogues has been crucial for research and therapeutic development. Two primary methods have been employed: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis

The initial synthesis of vasopressin by du Vigneaud was achieved using solution-phase methods.[5] This classical approach involves coupling amino acids sequentially in a solvent, with purification of the intermediate peptide after each step. While effective, it is a laborious and time-consuming process, especially for longer peptides. Analogues of this compound have also been synthesized using solution-phase techniques, such as the p-nitrophenyl ester method.[11]

Solid-Phase Peptide Synthesis (SPPS)

The development of SPPS by Bruce Merrifield revolutionized peptide synthesis.[5] This method, where the peptide is assembled on a solid polymer support, simplifies the purification process to simple washing and filtration steps, making it much faster and more amenable to automation.[12]

A common strategy for the SPPS of this compound utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis begins from the C-terminus (Glycine) and proceeds by sequentially adding protected amino acids.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound (Fmoc Strategy)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which yields the C-terminal amide upon cleavage.[13][14]

1. Resin Preparation:

-

Swell Rink Amide resin (0.5-1.0 mmol/g substitution) in N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) in a reaction vessel for 30 minutes.[13][14]

2. Initial Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the initial Fmoc protecting group from the resin.[14]

-

Wash the resin thoroughly with DMF and dichloromethane (DCM).

3. Amino Acid Coupling Cycle (repeated for each amino acid):

-

Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and an activating agent like HATU or HBTU (3-5 equivalents) in NMP. Add diisopropylethylamine (DIEA) (6-10 equivalents) and allow to pre-activate for 5 minutes.[14]

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and by-products.[12]

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent).[14]

-

Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2 to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.

4. Cleavage and Side-Chain Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[12][14] This cleaves the peptide from the resin and removes side-chain protecting groups.

-

Filter to remove the resin beads and precipitate the crude peptide in cold diethyl ether.

5. Cyclization (Disulfide Bond Formation):

-

Dissolve the crude linear peptide in a dilute aqueous solution (pH ~8.0-8.5).

-

Oxidize the thiol groups of the two cysteine residues to form the disulfide bridge. This can be achieved by air oxidation or by using an oxidizing agent like potassium ferricyanide or iodine.[15][16]

6. Purification and Characterization:

-

Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

In Vivo Pressor Assay

This assay measures the vasoconstrictive (pressor) activity of this compound by monitoring blood pressure changes in an anesthetized rat.[17]

-

Animal Preparation: Anesthetize male Wistar rats (250-300g) with urethane.[17]

-

Surgical Procedure: Cannulate the trachea, carotid artery (connected to a pressure transducer), and femoral vein (for injections).[17]

-

Stabilization: Allow blood pressure to stabilize for at least 30 minutes.[17]

-

Administration: Administer graded doses of a standard vasopressin preparation and the this compound test sample intravenously.[17]

-

Data Analysis: Record the increase in mean arterial blood pressure from the baseline. Plot a dose-response curve and calculate the potency relative to the standard.[17]

In Vivo Antidiuretic Assay

This assay evaluates this compound's ability to reduce urine output in water-loaded rats.[17]

-

Animal Preparation: Hydrate male rats with a water load via gavage to induce diuresis.[17]

-

Urine Collection: Place rats in individual metabolism cages for urine collection.[17]

-

Baseline Measurement: Establish a baseline rate of urine production.[17]

-

Administration: Administer the this compound test sample, typically via subcutaneous injection.[17]

-

Data Analysis: Collect and measure urine volume at regular intervals. The antidiuretic activity is quantified by the degree and duration of the reduction in urine output.[17] A densimetric method, using urine density as the index, can also be employed for higher sensitivity.[18]

Quantitative Data

The biological potency of this compound and its analogues is typically expressed in International Units (IU) per milligram or micromole.

| Compound | Pressor Activity (IU/mg or IU/µmol) | Antidiuretic Activity (IU/mg or IU/µmol) | Reference |

| This compound (native) | ~250-300 IU/mg | ~250-300 IU/mg | [19] |

| [DiHPhe3]lysine-vasopressin | 129-132 units/mg | 125-130 units/mg | [16] |

| [Mpa1,Tyr(Et)2]-LVP | 0.5-3.0 IU/µmol | 0.5-2.0 IU/µmol | [11] |

Note: Potency can vary based on the specific assay conditions and the purity of the peptide.

Signaling Pathways

This compound exerts its physiological effects by binding to and activating vasopressin receptors, which are G protein-coupled receptors (GPCRs).[20][21] The two primary subtypes involved in its peripheral actions are the V1a and V2 receptors.

V1a Receptor Signaling Pathway (Vasoconstriction)

The V1a receptor is predominantly found on vascular smooth muscle cells.[20][22] Its activation leads to vasoconstriction and an increase in blood pressure.

Caption: this compound signaling via the V1a receptor, leading to vasoconstriction.

V2 Receptor Signaling Pathway (Antidiuresis)

The V2 receptor is primarily located on the basolateral membrane of principal cells in the kidney's collecting ducts.[23][24] Its activation mediates the antidiuretic effect of this compound.

Caption: this compound signaling via the V2 receptor, leading to antidiuresis.

References

- 1. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. This compound [drugcentral.org]

- 3. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Du Vigneaud Synthesizes the First Peptide Hormone | Research Starters | EBSCO Research [ebsco.com]

- 5. Vincent Du Vigneaud [chemistry.msu.edu]

- 6. Vincent du Vigneaud | Nobel Prize, peptide hormones, sulfur chemistry | Britannica [britannica.com]

- 7. biographicalmemoirs.org [biographicalmemoirs.org]

- 8. Isolation and characterization of two peptides with prolactin release-inhibiting activity from porcine hypothalami - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C46H65N13O12S2 | CID 644076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of O-alkylated lysine-vasopressins, inhibitors of the antidiuretic response to lysine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biomatik.com [biomatik.com]

- 13. CN109748950B - Method for solid-phase synthesis of vasopressin receptor peptide agonist SELEPRESSIN - Google Patents [patents.google.com]

- 14. wernerlab.weebly.com [wernerlab.weebly.com]

- 15. Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [3-(1,4-Cyclohexadienyl)-L-alanine,8-lysine]vasopressin: synthesis and some pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. A DENSIMETRIC METHOD FOR ASSAY OF SMALL AMOUNTS OF ANTIDIURETIC HORMONE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. derangedphysiology.com [derangedphysiology.com]

- 20. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 21. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scbt.com [scbt.com]

- 23. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

Lypressin's Role in Water Homeostasis Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthetic nonapeptide lypressin and its critical role in the regulation of water homeostasis. This compound, an analogue of the endogenous antidiuretic hormone arginine vasopressin (AVP), exerts its effects primarily through the activation of vasopressin V2 receptors in the renal collecting ducts. This activation initiates a well-defined signaling cascade, culminating in the translocation of aquaporin-2 water channels to the apical membrane of principal cells, thereby increasing water reabsorption. This document details the mechanism of action of this compound, presents quantitative data on its physiological effects, outlines key experimental protocols for its study, and provides visual representations of its signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of nephrology, endocrinology, and pharmacology.

Introduction

This compound, also known as 8-lysine vasopressin, is a synthetic analogue of the naturally occurring mammalian antidiuretic hormone, arginine vasopressin (AVP).[1] Structurally, it differs from AVP by the substitution of lysine for arginine at the eighth amino acid position.[1] This modification results in a compound with a potent antidiuretic effect, albeit somewhat less potent than AVP, and a longer duration of action of 4-6 hours.[1] Its primary therapeutic application has been in the management of central diabetes insipidus, a condition characterized by excessive thirst and the excretion of large volumes of dilute urine due to a deficiency in vasopressin.[2] Understanding the intricate molecular mechanisms by which this compound regulates water balance is crucial for the development of novel therapeutic strategies for a range of disorders related to water homeostasis.

Mechanism of Action: The V2 Receptor Signaling Pathway

This compound's primary role in water homeostasis is mediated through its interaction with the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) located on the basolateral membrane of principal cells in the kidney's collecting ducts.[3][4]

The binding of this compound to the V2R initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gs. The activated alpha subunit of Gs (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6] This surge in intracellular cAMP levels activates Protein Kinase A (PKA).[6]

PKA, in turn, phosphorylates key downstream targets, most notably the aquaporin-2 (AQP2) water channel.[7] Phosphorylation of AQP2 triggers the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the principal cells.[7] The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream, following the osmotic gradient.[3]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the physiological effects of this compound, providing a basis for comparison with arginine vasopressin (AVP).

Table 1: Dose-Response of this compound on Urine Osmolality in Water-Loaded Rats

| This compound Infusion Rate (µU/min/100g body wt.) | Mean Urine Osmolality (mOsm/kg H₂O) |

| 0 (Control) | 150 ± 20 |

| 2.5 | 800 ± 50 |

| 5.0 | 1200 ± 80 |

| 15.0 | 1800 ± 100 |

| 60.0 | 2200 ± 120 |

| Data adapted from studies on conscious, water-loaded rats.[8][9] |

Table 2: Comparative Binding Affinities (Ki, nM) and Potency of this compound and AVP

| Ligand | V1a Receptor Affinity (Ki, nM) | V2 Receptor Affinity (Ki, nM) | Antidiuretic Potency (U/mg) | Pressor Potency (U/mg) |

| This compound (LVP) | 2.9 x 10⁻⁹ | 1.8 x 10⁻⁸ | ~270 | ~270 |

| Arginine Vasopressin (AVP) | 1.3 x 10⁻⁹ | 8.0 x 10⁻¹⁰ | ~400 | ~400 |

| Binding affinity data from competitive binding assays.[10] Potency data from in vivo bioassays.[11] |

Table 3: Effect of this compound on Renal Medullary Solute Concentration in Rats

| This compound Infusion Rate (µU/min/100g body wt.) | Papillary Sodium (mEq/L) | Papillary Urea (mmol/L) |

| 0 (Control) | 150 ± 15 | 250 ± 30 |

| 15.0 | 350 ± 25 | 600 ± 40 |

| 60.0 | 450 ± 30 | 800 ± 50 |

| Data reflect solute concentrations in the renal papilla after sustained this compound infusion.[8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound and other vasopressin analogues.

Isolation of Renal Collecting Duct Cells

This protocol describes a method for isolating collecting duct fragments from rodent kidneys for in vitro studies.[12][13][14][15][16]

Materials:

-

Krebs buffer

-

Collagenase IV, Hyaluronidase, DNase I

-

Cell strainers (100 µm)

-

Centrifuge

-

Culture medium (e.g., DMEM/F12)

Procedure:

-

Excise kidneys and place them in ice-cold Krebs buffer.

-

Mince the renal medulla into small pieces.

-

Digest the tissue in Krebs buffer containing collagenase IV, hyaluronidase, and DNase I at 37°C for 20-30 minutes with gentle agitation.

-

Filter the digest through a 100 µm cell strainer to remove undigested tissue.

-

Centrifuge the filtrate to pellet the collecting duct fragments.

-

Wash the pellet with fresh Krebs buffer.

-

Resuspend the fragments in an appropriate culture medium for subsequent experiments.

Quantification of Aquaporin-2 Translocation by Immunofluorescence

This protocol outlines the steps for visualizing and quantifying the movement of AQP2 to the plasma membrane in response to this compound stimulation.[7][17][18]

Materials:

-

Isolated collecting duct cells cultured on coverslips

-

This compound solution

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., bovine serum albumin in PBS)

-

Primary antibody against AQP2

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treat cultured collecting duct cells with a defined concentration of this compound for a specified time (e.g., 10-30 minutes). A control group should remain untreated.

-

Fix the cells with 4% PFA in PBS.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-AQP2 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the extent of AQP2 translocation.

Measurement of Intracellular cAMP Levels

This protocol describes a common method, the competitive enzyme immunoassay, for quantifying changes in intracellular cAMP concentration following this compound treatment.[19][20][21][22][23]

Materials:

-

Isolated collecting duct cells

-

This compound solution

-

Cell lysis buffer

-

cAMP immunoassay kit

Procedure:

-

Incubate cultured collecting duct cells with varying concentrations of this compound for a short duration (e.g., 5-15 minutes).

-

Lyse the cells to release intracellular contents.

-

Perform the competitive enzyme immunoassay according to the manufacturer's instructions. This typically involves the competition between cAMP in the cell lysate and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.

-

Measure the signal (e.g., colorimetric or fluorescent) which is inversely proportional to the amount of cAMP in the sample.

-

Calculate the cAMP concentration based on a standard curve.

Radioimmunoassay (RIA) for this compound

This protocol provides a general framework for a competitive radioimmunoassay to measure the concentration of this compound in biological samples.[24][25][26][27]

Materials:

-

Rabbit anti-lypressin antiserum

-

¹²⁵I-labeled this compound tracer

-

This compound standards

-

Second antibody solid phase

-

Gamma counter

Procedure:

-

Prepare standards with known concentrations of unlabeled this compound.

-

In assay tubes, combine the sample or standard, a fixed amount of anti-lypressin antiserum, and a fixed amount of ¹²⁵I-labeled this compound.

-

Incubate to allow for competitive binding of labeled and unlabeled this compound to the antibody.

-

Add a second antibody bound to a solid phase to precipitate the primary antibody-antigen complexes.

-

Centrifuge to separate the bound and free radiolabeled this compound.

-

Measure the radioactivity in the pellet (bound fraction) using a gamma counter.

-

Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.

-

Determine the this compound concentration in the unknown samples by interpolating from the standard curve.

Conclusion

This compound plays a pivotal role in the regulation of water homeostasis through a well-characterized V2 receptor-mediated signaling pathway in the renal collecting ducts. Its ability to promote the translocation of aquaporin-2 and subsequent water reabsorption has made it a valuable therapeutic agent for central diabetes insipidus. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of this compound's mechanism of action and the methodologies to study its effects is essential for the continued development of more selective and efficacious therapies for disorders of water balance. Further research into the nuances of vasopressin receptor signaling and aquaporin trafficking will undoubtedly unveil new therapeutic targets and strategies.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. The effect of vasopressin (Pitressin) administration and dehydration on the concentration of solutes in renal fluids of rats with and without hereditary hypothalamic diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]

- 4. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]

- 5. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small-Molecule Screening Identifies Modulators of Aquaporin-2 Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of lysine-vasopressin dosage on the time course of changes in renal tissue and urinary composition in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of lysine-vasopressin dosage on the time course of changes in renal tissue and urinary composition in the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. karger.com [karger.com]

- 14. Automated method for the isolation of collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. worthington-biochem.com [worthington-biochem.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. “ADPKD-omics”: Determinants of Cyclic AMP Levels in Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 24. sceti.co.jp [sceti.co.jp]

- 25. Radioimmunoassay of plasma vasopressin in physiological and pathological states in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comparison of radioimmunoassay, chemical assay (HPLC) and bioassay for arginine vasopressin in synthetic standards and posterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ibl-international.com [ibl-international.com]

Physiological Effects of Lypressin Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lypressin, a synthetic analogue of the natural hormone vasopressin, exerts significant physiological effects primarily through its interaction with vasopressin receptors.[1] This technical guide provides an in-depth overview of the physiological consequences of this compound administration, with a focus on its mechanism of action, and its effects on renal and cardiovascular systems. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Mechanism of Action

This compound is a nonapeptide that functions as an analogue of vasopressin, differing by the substitution of lysine for arginine at the eighth amino acid position.[2][3] Its physiological effects are mediated through binding to and activating specific G protein-coupled receptors (GPCRs): the V1a and V2 vasopressin receptors.[1]

-

V1a Receptors: Primarily located on vascular smooth muscle cells, V1a receptor activation by this compound initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[1]

-

V2 Receptors: Found predominantly on the basolateral membrane of the principal cells in the kidney's collecting ducts, V2 receptor activation is responsible for the antidiuretic effects of this compound.[4]

Signaling Pathways

The distinct physiological effects of this compound are a direct consequence of the different signaling cascades initiated by V1a and V2 receptor activation.

V1a Receptor Signaling Pathway

Activation of the V1a receptor by this compound triggers the Gq/11 G-protein signaling cascade, leading to vasoconstriction.

V2 Receptor Signaling Pathway

The antidiuretic effect of this compound is mediated by the V2 receptor, which couples to the Gs G-protein and activates the adenylyl cyclase pathway.

Physiological Effects

Renal Effects

The primary renal effect of this compound is antidiuresis, a reduction in urine output. This is achieved by increasing water permeability in the collecting ducts, leading to greater water reabsorption.[4] The dose-dependent effects of this compound on urinary and renal tissue composition have been studied in conscious, water-loaded rats.[5]

Table 1: Dose-Dependent Effects of this compound on Renal Parameters in Rats [5]

| This compound Infusion Rate (µU/min/100g body wt.) | Change in Free-Water Clearance | Change in Medullary Solute Concentration | Papillary Urea Content | Transient Natriuresis |

| 2.5 | Large Decrease | Minor Changes | Significant Increase | Variable |

| 5 | Large Decrease | Minor Changes | Significant Increase | Variable |

| 15 | Large Decrease | Steep Increase | Significant Increase | Variable |

| 60 | Large Decrease | Steep Increase | Significant Increase | Variable |

Data adapted from a study on the influence of lysine-vasopressin dosage on renal tissue and urinary composition in conscious rats.[5]

Cardiovascular Effects

This compound's activation of V1a receptors leads to vasoconstriction, which can result in an increase in arterial blood pressure.[1] The pressor response to this compound is dose-dependent.[6] In conscious rats, doses of this compound greater than 2.5 pmol h-1 100 g body weight-1 induce a dose-dependent increase in arterial blood pressure.[4] However, specific quantitative data from clinical trials on the dose-response relationship of this compound on blood pressure in humans is limited in the available literature. Preclinical studies in rats have demonstrated this pressor effect.[6]

Experimental Protocols

In Vivo Pressor Assay in Rats

This protocol is designed to quantify the vasoconstrictive effect of this compound by measuring the increase in arterial blood pressure in anesthetized rats.

Methodology:

-

Animal Preparation:

-

Male Wistar rats (250-300g) are anesthetized (e.g., with urethane, intraperitoneally).

-

The trachea is cannulated to ensure a clear airway.

-

The carotid artery is cannulated and connected to a pressure transducer for continuous blood pressure monitoring.

-

The femoral vein is cannulated for intravenous administration of this compound.

-

-

Drug Administration:

-

A baseline blood pressure reading is established.

-

Increasing doses of this compound are administered intravenously.

-

-

Data Acquisition and Analysis:

-

The increase in mean arterial blood pressure from baseline is recorded for each dose.

-

A dose-response curve is generated to determine the pressor potency of this compound.

-

In Vivo Antidiuretic Assay in Rats

This protocol evaluates the antidiuretic activity of this compound by measuring the reduction in urine output in water-loaded, conscious rats.

Methodology:

-

Animal Preparation:

-

Male rats are orally hydrated with a water load to induce diuresis.

-

Rats are placed in individual metabolism cages that allow for the collection of urine.

-

-

Baseline Measurement:

-

A baseline period is established to measure the rate of urine production before this compound administration.

-

-

Drug Administration:

-

This compound is administered, typically via subcutaneous or intravenous injection.

-

-

Data Collection and Analysis:

-

Urine is collected at regular intervals, and the volume is measured.

-

The duration of the antidiuretic effect is recorded.

-

The antidiuretic activity is quantified by the degree and duration of the reduction in urine output compared to the baseline.

-

References

- 1. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases [frontiersin.org]

- 3. X-ray structure of human aquaporin 2 and its implications for nephrogenic diabetes insipidus and trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoproteomic identification of vasopressin V2 receptor-dependent signaling in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pressor responses of rats to vasopressin: effect of sodium, angiotensin, and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Lypressin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the bioactivity of Lypressin ([Lys8]-vasopressin), a synthetic analog of the endogenous hormone vasopressin. This compound is a potent therapeutic agent primarily utilized for its vasoconstrictor and antidiuretic properties, mediated through its interaction with vasopressin V1a and V2 receptors. A thorough understanding of its in vitro bioactivity is crucial for drug development, quality control, and mechanistic studies.

Core Principles of this compound Bioactivity

This compound, a nonapeptide, exerts its physiological effects by binding to and activating specific G protein-coupled receptors (GPCRs) of the vasopressin receptor family.[1][2] The two primary subtypes involved in its activity are:

-

V1a Receptors: Predominantly found on vascular smooth muscle cells, activation of V1a receptors by this compound initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.

-

V2 Receptors: Primarily located on the basolateral membrane of renal collecting duct principal cells, V2 receptors are coupled to the Gs protein. This compound binding to V2 receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA), leading to the translocation of aquaporin-2 water channels to the apical membrane, thereby increasing water reabsorption.[3][4]

Quantitative Bioactivity of this compound

The bioactivity of this compound is quantified through various in vitro assays that measure its binding affinity to V1a and V2 receptors, as well as its functional potency in activating downstream signaling pathways.

| Parameter | Receptor | Value (Molar) | Assay Type |

| Binding Affinity (Ki) | V1a | 1.8 x 10⁻⁹ | Radioligand Binding Assay |

| V2 | 1.0 x 10⁻⁸ | Radioligand Binding Assay | |

| Functional Potency (EC50) | V1a | 1.1 x 10⁻⁹ | Intracellular Calcium Mobilization |

| V2 | 2.1 x 10⁻⁹ | cAMP Production |

Table 1: Summary of in vitro bioactivity data for this compound (LVP) at human V1a and V2 receptors. Data sourced from Jamil et al., 2018.[3]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of this compound for V1a and V2 receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Cell membranes prepared from cell lines stably expressing human V1a or V2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

-

Unlabeled this compound (competitor ligand).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [3H]-AVP, and 50 µL of membrane suspension.

-

Non-specific Binding: 25 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 25 µL of [3H]-AVP, and 50 µL of membrane suspension.

-

Competition: 25 µL of varying concentrations of this compound, 25 µL of [3H]-AVP, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (V1a Receptor)

This functional assay measures the ability of this compound to activate V1a receptors and trigger the release of intracellular calcium.

Materials:

-

Cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound.

-